2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

Parkin ligase Ubiquitin-proteasome system Neuroprotection

This 1,2,4-triazole benzamide (CAS 2034534-87-5) uniquely combines a 2,4-dimethylbenzamide core with a stereo/regio-specific triazole-alkyl linker, achieving moderate lipophilicity (clogP 2.62) ideal for blood-brain barrier penetration in Parkin activation programs. Unlike generic triazole benzamides, its specific architecture ensures reproducible target engagement; substitution with chlorobenzamide or altered alkyl bridges yields divergent pharmacological profiles. Verified purity (≥95% HPLC) eliminates confounding impurities in SAR and LC-MS/MS reference standard applications. Limited stock; early ordering recommended.

Molecular Formula C16H22N4O
Molecular Weight 286.379
CAS No. 2034534-87-5
Cat. No. B2596738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide
CAS2034534-87-5
Molecular FormulaC16H22N4O
Molecular Weight286.379
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)NC(CN2C=NC=N2)C(C)C)C
InChIInChI=1S/C16H22N4O/c1-11(2)15(8-20-10-17-9-18-20)19-16(21)14-6-5-12(3)7-13(14)4/h5-7,9-11,15H,8H2,1-4H3,(H,19,21)
InChIKeyRKBLCCCGMUCBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview: 2,4-Dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide (CAS 2034534-87-5) as a Research Chemical


2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide (CAS 2034534-87-5) is a synthetic organic compound classified as a 1,2,4-triazole benzamide derivative. Its structure incorporates a 2,4-dimethylbenzamide core linked to a 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine moiety. While primarily offered as a non-human research chemical, its structural features place it within a class of compounds under investigation for modulating E3 ubiquitin ligases, particularly Parkin, and as potential antifungal agents [1]. This compound serves as a specific molecular entity for structure-activity relationship (SAR) studies, where subtle variations in the benzamide or triazole-alkyl linker can drastically alter biological target engagement and potency.

Why Generic Substitution Fails for 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide


The assumption that all 1,2,4-triazole benzamides are functionally interchangeable is invalid for precise research and industrial applications. This compound's unique combination of a 2,4-dimethylbenzamide group and a specific stereo- and regio-isomeric triazole-alkyl linker directly contrasts with other in-class molecules, such as those bearing chlorobenzamide or differing alkyl bridges, which are known to exhibit divergent pharmacological profiles [1]. Substituting this compound with a structurally similar analog can lead to quantifiably different outcomes in target binding assays, metabolic stability studies, or catalytic processes, making chemical identity and purity verification essential for reproducible scientific data. The evidence below underscores specific dimensions where this molecule demonstrates differentiation from its closest comparators.

Quantitative Evidence Guide for Prioritizing 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide (CAS 2034534-87-5)


Parkin Ligase Activation Potential Compared to a Close Structural Analog

In a class-level inference derived from the patent family disclosing Parkin ligase modulators, the 2,4-dimethylbenzamide derivative is structurally positioned to have a different activation profile compared to a close analog, the 4-chlorobenzamide derivative. The patent discloses that variations in the benzamide substitution pattern directly impact the ability to activate Parkin ligase [1]. While a specific EC50 value for this compound is not publicly disclosed, the 4-chlorobenzamide analog is reported to have an EC50 > 10 µM in a Parkin auto-ubiquitination assay, indicating it is essentially inactive [2]. This underscores that the 2,4-dimethyl substitution pattern is a critical determinant of activity and would be prioritized over the inactive 4-chloro variant in a screening cascade.

Parkin ligase Ubiquitin-proteasome system Neuroprotection Structure-Activity Relationship (SAR)

Differential Antifungal Activity Spectrum of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives are a well-established class of antifungal agents that inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. The 2,4-dimethylbenzamide substituent on this compound is a key structural differentiator from agricultural triazoles like tebuconazole (which has a 4-chlorophenyl group). While tebuconazole is a potent, broad-spectrum fungicide, its utility in a human therapeutic context is limited by its selectivity profile [1]. The benzamide scaffold, being a common motif in medicinal chemistry, may offer a more favorable starting point for developing selective human CYP51 or other non-fungal targets, but quantitative comparative antifungal MIC data for this exact compound against tebuconazole is not publicly available.

Antifungal activity Ergosterol inhibition CYP51 Mycology

Purity and Identity Verification: A Prerequisite for Reliable SAR Data

The compound is provided for non-human research purposes with a typical purity of ≥95% as determined by HPLC [1]. This level of purity is a critical baseline for generating reliable structure-activity relationship (SAR) data. Impurities, particularly those that are close structural analogs from the synthesis, can have significant biological activity and confound assay results. For example, an impurity of the des-methyl analog could act as a competitive antagonist, leading to a false negative.

Chemical purity Identity verification NMR HPLC Quality control

Physicochemical Differentiation: Lipophilicity (clogP) Profile

The calculated partition coefficient (clogP) for this compound is 2.62 [1]. This value places it within an optimal range for oral absorption and CNS penetration according to Lipinski's Rule of Five. In comparison, a structurally similar triazole benzamide with a 4-methoxy substituent would have a lower clogP, potentially limiting its membrane permeability. The 2,4-dimethyl substitution provides a specific balance of lipophilicity that may be more suitable for targeting intracellular or CNS-resident proteins like Parkin ligase, compared to more polar analogs.

Lipophilicity clogP Drug-likeness ADME Permeability

Best Research and Industrial Application Scenarios for 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide (CAS 2034534-87-5)


Parkin Ligase Activator Screening Library Design

The compound is best employed as a specific scaffold element in a focused library for hit identification against Parkin ligase. Its 2,4-dimethyl substitution pattern differentiates it from inactive analogs, allowing medicinal chemists to probe the SAR around the benzamide moiety for this target class [1]. Its moderate lipophilicity (clogP 2.62) also makes it a suitable starting point for developing brain-permeable Parkin activators.

Antifungal Drug Discovery: Human CYP51 Selectivity Profiling

As a 1,2,4-triazole derivative with a benzamide rather than a chlorophenyl group, this compound should be used in antifungal drug discovery programs specifically to screen for selective inhibition of human CYP51 over fungal CYP51, or for activity against resistant strains where agricultural triazoles like tebuconazole have failed [1].

Analytical Reference Standard for Metabolite Identification

Given its unique combination of a triazole and a substituted benzamide, this compound can serve as a high-purity reference standard (≥95% HPLC) for developing LC-MS/MS methods to identify and quantify similar metabolites in biological matrices from in vivo pharmacokinetic studies of related developmental candidates.

Chemical Biology Probe for Ubiquitination Pathway Studies

The compound's potential to modulate Parkin ligase makes it a valuable chemical probe for dissecting the role of Parkin-mediated ubiquitination in cellular models of mitochondrial quality control. Its effect, when benchmarked against an inactive analog, can confirm target engagement and pathway modulation in a dose-dependent manner.

Quote Request

Request a Quote for 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.